(+/-)-3-Aminopent-4-enoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

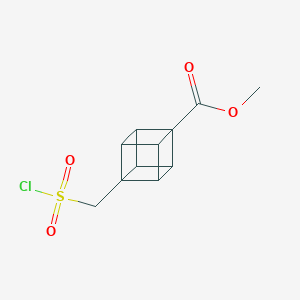

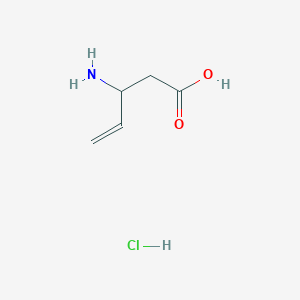

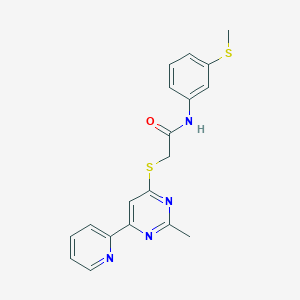

The compound “(+/-)-3-Aminopent-4-enoic acid hydrochloride” is a derivative of pentenoic acid, which is a mono-carboxylic acid whose molecule has an unbranched chain of five carbons connected by three single bonds and one double bond . The “(+/-)” notation indicates that the compound may exist in two stereoisomers, or forms that are mirror images of each other.

Synthesis Analysis

While specific synthesis methods for “(+/-)-3-Aminopent-4-enoic acid hydrochloride” are not available, similar compounds are often synthesized through various methods including classical pyrolysis, microwave irradiation, and hydrothermal treatment .Molecular Structure Analysis

The molecular structure of pentenoic acid, a related compound, consists of a five-carbon chain with a carboxylic acid group at one end and a double bond between the second and third carbons . The “3-Amino” part of “(+/-)-3-Aminopent-4-enoic acid hydrochloride” suggests that an amino group is attached to the third carbon in the chain.Aplicaciones Científicas De Investigación

Stereoselective Synthesis

The stereoselective synthesis of γ‐fluorinated α‐amino acids demonstrates the utility of (+/-)-3-Aminopent-4-enoic acid hydrochloride in the preparation of biologically active compounds. For instance, the synthesis of (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives illustrates the compound's role in generating fluorinated amino acids with high enantiomeric excess, a crucial aspect in medicinal chemistry for drug development (Laue, Kröger, Wegelius, & Haufe, 2000).

Enzymatic Resolution

The enzymatic resolution of derivatives of 2-amino-4-pentenoic acid showcases its importance in producing stereochemically complex molecules. This process leads to the efficient production of hydroxyproline derivatives, which are significant in peptide synthesis and have applications in pharmaceuticals (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Corrosion Inhibition

Research on the inhibition performance of organic compounds on mild steel in hydrochloric acid medium reveals the potential application of related amino acids in corrosion science. This area of study is crucial for developing new materials with enhanced corrosion resistance, which has broad industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Biosynthesis of Natural Products

The compound's relevance extends to the biosynthesis of natural products, such as in the study of cyclodepsipeptides and their bioactivities. These compounds have a range of biological activities, making them of interest for pharmaceutical applications. The synthesis of enniatins, for example, illustrates the use of amino acid derivatives in generating bioactive compounds (Feifel, Schmiederer, Hornbogen, Berg, Süssmuth, & Zocher, 2007).

Organocatalysis

The asymmetric organocatalysis of cycloaddition reactions presents another facet of (+/-)-3-Aminopent-4-enoic acid hydrochloride's applications. This research demonstrates its potential in catalyzing enantioselective reactions, a critical process in the synthesis of complex organic molecules (Harmata, Ghosh, Hong, Wacharasindhu, & Kirchhoefer, 2003).

Propiedades

IUPAC Name |

3-aminopent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-4(6)3-5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGJHUHMBNIQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-3-Aminopent-4-enoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765493.png)

![1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one](/img/structure/B2765508.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B2765509.png)

![Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2765514.png)